Ertapenem dimer impurity is a dimeric degradation product observed during stability studies of the antibiotic drug ertapenem. This impurity can form under specific conditions, notably gamma radiation, and its formation is dependent on the crystalline form of ertapenem. [] Ertapenem itself is a carbapenem antibiotic, but the dimer impurity specifically is primarily a subject of analytical chemistry research, particularly in the context of drug quality control and understanding degradation pathways.
Ertapenem Dimer Impurity is a significant compound associated with the antibiotic ertapenem, which belongs to the class of carbapenem antibiotics. Ertapenem is widely used for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The dimer impurity arises during the synthesis and storage of ertapenem, leading to concerns regarding its stability and efficacy in pharmaceutical formulations.
Ertapenem Dimer Impurity can be classified as a degradation product resulting from the dimerization of the ertapenem molecule. It is essential to monitor such impurities in pharmaceutical preparations to ensure compliance with safety standards and regulatory guidelines.
The synthesis of ertapenem itself typically involves several key steps, including the formation of intermediates that are then converted into the final product through various chemical reactions. The dimer impurity often forms as a byproduct during these synthetic processes.
The molecular formula for Ertapenem Dimer Impurity is C44H48N6O13S2. Its structure features two ertapenem units linked together, which may alter its pharmacological properties compared to the monomeric form.
Ertapenem Dimer Impurity can undergo various chemical reactions, including:
Understanding these reactions is crucial for developing strategies to minimize dimer formation during ertapenem production and storage.
Research indicates that while dimers may retain some antibacterial activity, their effectiveness compared to monomeric ertapenem can be significantly reduced due to structural changes affecting interaction with target proteins .
Dimerization represents a primary degradation pathway for ertapenem, driven by nucleophilic attack of the sulfur-containing side chain of one molecule on the β-lactam carbonyl of another. This reaction generates a heterogeneous group of covalently bonded dimers, classified by their mass-to-charge ratios (m/z) and structural features. Key insights include:
Table 1: Classification of Ertapenem Dimer Impurities
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Ertapenem Dimer Impurity | 402955-37-7 | C₄₄H₄₈N₆O₁₃S₂ | 933.02 | Dehydrated dimer; two ertapenem units linked via thioether bonds |
Ertapenem Dimer Amide Impurity | 1199797-42-6 | C₄₄H₅₀N₆O₁₄S₂ | 951.05 | Amide-linked dimer; retains carboxyl groups |
Ertapenem Dimer V | N/A | C₄₄H₅₀N₆O₁₄S₂ | 951.03 | Stereospecific amide bond; carboxypropyl side chain |
Regulatory agencies (e.g., FDA, EMA) mandate strict limits for impurities in antibiotics to ensure patient safety. Ertapenem dimer impurities are critical quality attributes (CQAs) due to their potential impact on drug efficacy and stability. Key regulatory aspects include:
Table 2: Regulatory Applications of Ertapenem Dimer Impurities
Application | Purpose | Example from Search Results |
---|---|---|
Analytical Method Development | Resolve and quantify dimers in drug substance | HPLC–MS method resolving 8 dimers using X-Terra RP18 column [2] |
Quality Control (QC) | Batch release testing against specification limits | Custom-synthesized dimers for QC in ANDA filings [1] [4] |
Pharmacopeial Traceability | Cross-validate impurities against USP/EP standards | Supplier-provided traceability to pharmacopeial monographs [5] |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1